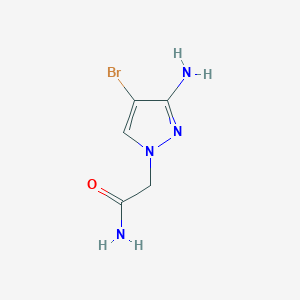
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetamide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromo group can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: 2-(3-Amino-1H-pyrazol-1-YL)acetamide.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1H-pyrazole: Lacks the bromo group, which may affect its reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological targets.
2-(3-Amino-1H-pyrazol-1-YL)acetamide: Lacks the bromo group, which may alter its chemical reactivity.
Uniqueness: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)acetamide is unique due to the presence of both the amino and bromo groups on the pyrazole ring. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C5H7BrN4O |
|---|---|
Molekulargewicht |
219.04 g/mol |
IUPAC-Name |
2-(3-amino-4-bromopyrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7BrN4O/c6-3-1-10(2-4(7)11)9-5(3)8/h1H,2H2,(H2,7,11)(H2,8,9) |
InChI-Schlüssel |
MUIULVGQZLFJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NN1CC(=O)N)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207257.png)
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
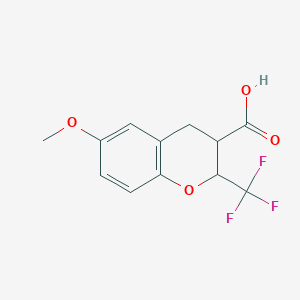
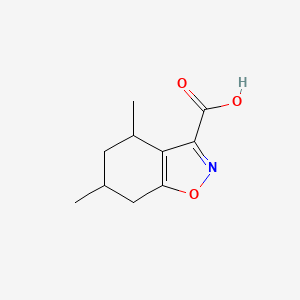
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
![1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13207279.png)
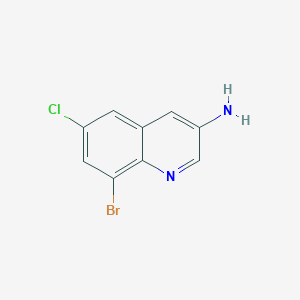


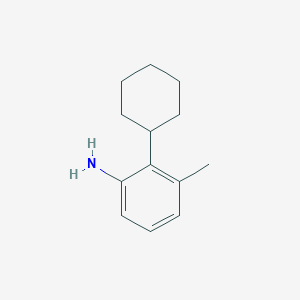
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
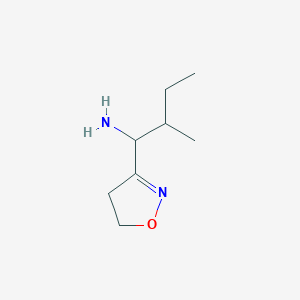
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
